molecular formula C9H10BrNO2 B12324673 2-Pyridinecarboxylic acid, 6-bromo-3-methyl-, ethyl ester

2-Pyridinecarboxylic acid, 6-bromo-3-methyl-, ethyl ester

Cat. No.: B12324673
M. Wt: 244.08 g/mol
InChI Key: VIVLIGLGSQGLAX-UHFFFAOYSA-N
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Description

2-Pyridinecarboxylic acid, 6-bromo-3-methyl-, ethyl ester is an organic compound with the molecular formula C10H10BrNO2 It is a derivative of pyridinecarboxylic acid, featuring a bromine atom at the 6th position, a methyl group at the 3rd position, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinecarboxylic acid, 6-bromo-3-methyl-, ethyl ester typically involves the esterification of 2-Pyridinecarboxylic acid, 6-bromo-3-methyl- with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinecarboxylic acid, 6-bromo-3-methyl-, ethyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The ester functional group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Substitution: Products include 2-Pyridinecarboxylic acid, 6-amino-3-methyl-, ethyl ester or 2-Pyridinecarboxylic acid, 6-thio-3-methyl-, ethyl ester.

    Oxidation: Products include 2-Pyridinecarboxylic acid, 6-bromo-3-formyl-, ethyl ester or 2-Pyridinecarboxylic acid, 6-bromo-3-carboxy-, ethyl ester.

    Reduction: Products include 2-Pyridinecarboxylic acid, 6-bromo-3-methyl-, ethyl alcohol.

Scientific Research Applications

2-Pyridinecarboxylic acid, 6-bromo-3-methyl-, ethyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Pyridinecarboxylic acid, 6-bromo-3-methyl-, ethyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The bromine atom and the ester functional group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Pyridinecarboxylic acid, 6-methyl-: Lacks the bromine atom, which may result in different reactivity and biological activity.

    2-Pyridinecarboxylic acid, 6-bromo-: Lacks the methyl group, which may affect its steric properties and reactivity.

    2-Pyridinecarboxylic acid, 3-methyl-: Lacks the bromine atom at the 6th position, which may influence its chemical behavior.

Uniqueness

2-Pyridinecarboxylic acid, 6-bromo-3-methyl-, ethyl ester is unique due to the presence of both the bromine atom and the methyl group, which confer distinct chemical and biological properties. These functional groups can influence its reactivity, binding affinity, and specificity in various applications.

Properties

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

ethyl 6-bromo-3-methylpyridine-2-carboxylate

InChI

InChI=1S/C9H10BrNO2/c1-3-13-9(12)8-6(2)4-5-7(10)11-8/h4-5H,3H2,1-2H3

InChI Key

VIVLIGLGSQGLAX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=N1)Br)C

Origin of Product

United States

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